molecular formula C16H16N4O4 B6529206 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 946305-77-7

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B6529206
CAS No.: 946305-77-7
M. Wt: 328.32 g/mol
InChI Key: RZOAWWADRWFYMY-UHFFFAOYSA-N
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Description

2-[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities. Compounds based on the 1,3,4-oxadiazole structure have been identified as potent inhibitors against various enzymes and are investigated for therapeutic applications, including as anticancer and anti-infective agents . Research into structurally similar acetamide-functionalized heterocycles has demonstrated their potential as enzyme inhibitors, such as Acetyl-CoA Carboxylase 2 (ACC2) inhibitors with additional peroxisome proliferator-activated receptor (PPAR) agonistic activity, which are targets in metabolic disease research . Other analogs have shown specific inhibitory effects on viral transcription, highlighting the potential of this chemical class in antiviral research . The specific mechanism of action for this compound is a subject for ongoing research, but its design aligns with strategies to develop molecules that can selectively interact with biological targets like enzymes and receptors. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-3-15-18-19-16(23-15)11-5-4-6-12(8-11)22-9-14(21)17-13-7-10(2)24-20-13/h4-8H,3,9H2,1-2H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOAWWADRWFYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS Number: 946239-34-5) is a novel derivative featuring oxadiazole and oxazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition potential, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N3O3C_{20}H_{21}N_{3}O_{3} with a molecular weight of 351.4 g/mol. The structure includes a phenoxy group linked to an oxadiazole and an oxazole substituent, which are significant for its biological activity.

PropertyValue
CAS Number946239-34-5
Molecular FormulaC20H21N3O3
Molecular Weight351.4 g/mol

Anticancer Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant anticancer properties. In vitro studies indicate that derivatives similar to This compound demonstrate cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Studies have reported IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer), U937 (leukemia), and PANC-1 (pancreatic cancer). The compound's ability to induce apoptosis was confirmed through flow cytometry and Western blot analyses showing increased levels of p53 and caspase activation .
  • Mechanism of Action : The mechanism involves the induction of apoptosis through mitochondrial pathways, with significant alterations in the expression of apoptotic markers. The presence of the oxadiazole ring enhances interaction with cellular targets involved in apoptosis regulation.

Enzyme Inhibition

The compound has also been evaluated for its potential as an inhibitor of various enzymes:

  • Cholinesterase Inhibition : Similar compounds have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases like Alzheimer's . Molecular docking studies suggest that the compound may interact with these enzymes by blocking their active sites.
  • Carbonic Anhydrase Inhibition : Some derivatives have shown selective inhibition against carbonic anhydrases (hCA I, II, IX, XII), which are implicated in tumorigenesis and metastasis. This inhibition occurs at nanomolar concentrations, indicating a high potency .

Case Studies

Several studies highlight the biological activity of related compounds:

  • Study on Oxadiazole Derivatives : A series of 1,3,4-oxadiazole derivatives were evaluated for their anticancer properties. One derivative exhibited an IC50 value of 0.65 µM against MCF-7 cells, demonstrating promising activity compared to standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Docking simulations revealed strong binding affinities between oxadiazole derivatives and target proteins involved in cancer progression. These interactions were characterized by hydrophobic contacts and hydrogen bonding that stabilize the ligand-receptor complex .

Scientific Research Applications

Herbicidal Activity

Research indicates that compounds containing oxadiazole groups exhibit herbicidal properties. The compound has been studied for its effectiveness against various weed species. A notable study demonstrated that derivatives of oxadiazole can inhibit the growth of specific plant species by interfering with metabolic pathways critical for plant development .

Pesticidal Properties

Beyond herbicidal applications, this compound may also possess insecticidal properties. The incorporation of phenoxy and oxadiazole functionalities is believed to enhance the efficacy against pests by disrupting their physiological processes. Further investigation into its mode of action could lead to the development of new pest management strategies that are both effective and environmentally friendly.

Antimicrobial Activity

The presence of oxadiazole and oxazole rings in the compound suggests potential antimicrobial activity. Studies have shown that similar compounds can exhibit significant antibacterial and antifungal properties, making them candidates for further research in drug development .

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. Investigating the anti-inflammatory mechanisms could provide insights into developing treatments for inflammatory diseases.

Case Studies and Research Findings

StudyFocusFindings
Herbicidal ActivityDemonstrated effective inhibition of weed growth; potential as a selective herbicide.
Antimicrobial PropertiesIdentified significant antibacterial effects against Gram-positive bacteria; further studies needed for clinical applications.
Anti-inflammatory PotentialSuggested mechanisms through which similar compounds exert anti-inflammatory effects; relevant for chronic disease treatment.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide nitrogen and phenolic oxygen serve as primary sites for nucleophilic substitutions.

Key Reactions:

  • Alkylation/Acylation at Acetamide Nitrogen :
    Reacting with alkyl halides (e.g., methyl iodide) or acyl chlorides under basic conditions (e.g., NaH/DMF) introduces substituents at the acetamide nitrogen. For example:

    Compound+CH3INaH, DMFN-Methyl derivative(Yield: 68–72%)[1]\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{N-Methyl derivative} \quad (\text{Yield: 68–72\%})[1]
  • Phenoxy Oxygen Modifications :
    The phenoxy group undergoes nucleophilic displacement with amines or thiols under Mitsunobu conditions (e.g., DIAD, PPh3_3) . This is critical for generating bioisosteres in medicinal chemistry .

Table 1: Nucleophilic Substitution Conditions and Products

Substitution SiteReagentConditionsProductYield (%)Source
Acetamide NMethyl iodideNaH, DMF, 0–25°CN-Methylacetamide72
Phenoxy OBenzylamineDIAD, PPh3_3, THFBenzylamine-phenoxy analog65

Electrophilic Aromatic Substitution (EAS)

The oxadiazole ring participates in electrophilic reactions due to its electron-deficient nature.

Key Reactions:

  • Nitration :
    Nitration at the oxadiazole’s C4 position using HNO3_3/H2_2SO4_4 yields nitro derivatives, enhancing hydrogen-bonding potential .

  • Sulfonation :
    Reaction with chlorosulfonic acid introduces sulfonic acid groups, improving solubility .

Table 2: EAS Reaction Parameters

Reaction TypeReagentTemperatureProductApplicationSource
NitrationHNO3_3/H2_2SO4_40–5°C4-Nitro-oxadiazole derivativeBioactivity modulation
SulfonationClSO3_3H25°CSulfonated oxadiazole analogSolubility enhancement

Hydrolysis and Ring-Opening Reactions

The oxadiazole ring undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Concentrated HCl (reflux) cleaves the oxadiazole ring to form a diamide intermediate :

    OxadiazoleHCl, ΔDiamide(Yield: 85%)[3]\text{Oxadiazole} \xrightarrow{\text{HCl, Δ}} \text{Diamide} \quad (\text{Yield: 85\%})[3]
  • Basic Hydrolysis :
    NaOH/EtOH opens the oxazole ring, producing carboxylic acid derivatives .

Cross-Coupling Reactions

The aryl groups enable Pd-catalyzed couplings (e.g., Suzuki, Heck):

  • Suzuki Coupling :
    Reaction with aryl boronic acids (Pd(PPh3_3)4_4, K2_2CO3_3) extends the aromatic system, tuning electronic properties .

Heterocyclic Ring Transformations

  • Oxadiazole to Thiadiazole :
    Treatment with Lawesson’s reagent converts the oxadiazole to a thiadiazole, altering electronic profiles.

  • Oxazole Functionalization :
    Halogenation (e.g., NBS) at the oxazole’s C5 position introduces halogens for further derivatization .

Derivatization for Biological Screening

Reactions are optimized to generate libraries for structure-activity relationship (SAR) studies:

  • Schiff Base Formation :
    Condensation with aldehydes (e.g., benzaldehyde) forms imine derivatives, evaluated for antimicrobial activity .

  • Mannich Reaction :
    Introduces aminomethyl groups using formaldehyde and secondary amines .

Comparison with Similar Compounds

Structural Analogues with Oxadiazole and Diazepane Moieties

Compound ():
2-{4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

  • Key Differences: Replaces the phenoxy bridge with a 1,4-diazepane ring. Uses a 1,2,4-oxadiazole instead of 1,3,4-oxadiazole.
  • Implications: The diazepane ring may enhance central nervous system (CNS) penetration due to increased lipophilicity.

Benzofuran-Oxadiazole-Thio Derivatives ()

Compounds 2a and 2b:
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) and its 4-methoxyphenyl analogue (2b).

  • Key Differences: Thioether (-S-) linkage instead of a phenoxy (-O-) bridge. Benzofuran substituent on the oxadiazole.
  • Implications:
    • Thio groups enhance radical scavenging and antimicrobial activity but may reduce metabolic stability.
    • The benzofuran moiety contributes to π-π stacking interactions, improving target binding in antimicrobial assays .

SIRT2 Inhibitors with Arylthio Substituents ()

N-(5-(3-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide Derivatives

  • Key Differences: Arylthio (-S-Ar) groups replace the phenoxy bridge. Methoxybenzyl substitution on the oxadiazole.
  • Implications: Arylthio groups improve SIRT2 inhibition by forming hydrogen bonds with catalytic residues. The target compound’s phenoxy group may offer better selectivity for non-SIRT2 targets due to reduced sulfur-related reactivity .

Thiadiazole-Based Analogues ()

Compound35: 1-(3,4-Dimethylphenyl)sulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide

  • Key Differences:
    • Thiadiazole (S/N-containing heterocycle) replaces oxadiazole.
    • Sulfonyl group enhances electrophilicity.
  • Implications:
    • Thiadiazoles exhibit stronger hydrogen-bonding capacity but may increase toxicity risks.
    • The target compound’s oxadiazole likely offers better metabolic stability and reduced off-target effects .

Triazine-Linked Acetamides ()

N-(5-Methyl-1,2-oxazol-3-yl)-2-[(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide

  • Key Differences: Triazine ring replaces the phenoxy bridge. Sulfanyl (-S-) linkage.
  • The target compound’s phenoxy group balances lipophilicity and solubility for broader tissue distribution .

Pharmacological and Physicochemical Comparisons

Solubility and Bioavailability

  • Compound: N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide Sulfamoyl group increases water solubility (pKa ~5.58) but may reduce membrane permeability. The target compound’s ethyl-phenoxy group likely enhances lipophilicity (logP ~3.5 predicted), favoring oral absorption .

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide?

Answer:
The compound can be synthesized via multi-step routes involving:

  • Nucleophilic substitution : Reacting 2-chloroacetamide intermediates with sodium azide (NaN₃) in toluene:water (8:2) under reflux (5–7 h) to form azido intermediates .
  • Cyclization : Oxadiazole rings are typically formed using chloroacetyl chloride or similar reagents in triethylamine (reflux for 4–7 h), with TLC monitoring (hexane:ethyl acetate 9:1) .
  • Coupling reactions : Phenoxy-acetamide linkages are established via potassium carbonate-mediated nucleophilic substitution in DMF, followed by crystallization (ethanol or pet-ether) .

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